Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, where a bromomethyl group is attached to one of the phenyl rings and a carboxylate ester group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Bromination: The introduction of a bromomethyl group can be achieved by brominating a methyl group attached to the biphenyl structure. This is often done using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the biphenyl can be esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The biphenyl structure allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The biphenyl structure provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or protein binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate: Similar structure but with the carboxylate group in a different position.
Methyl 4-bromobenzoate: Lacks the biphenyl structure but has a bromomethyl group and a carboxylate ester.
Biphenyl-4-carboxylic acid: Lacks the bromomethyl group but has the biphenyl structure and a carboxylic acid group.
Uniqueness
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of a bromomethyl group and a carboxylate ester on a biphenyl framework. This combination allows for diverse reactivity and applications in various fields of research.
Properties
IUPAC Name |
methyl 4-[3-(bromomethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYFRQHXNQEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735794 | |
Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311291-88-9 | |
Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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